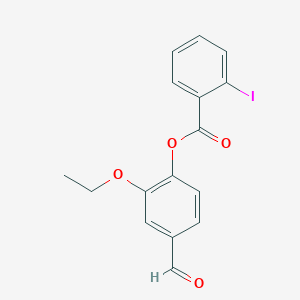

2-Ethoxy-4-formylphenyl 2-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13IO4 |

|---|---|

Molecular Weight |

396.18g/mol |

IUPAC Name |

(2-ethoxy-4-formylphenyl) 2-iodobenzoate |

InChI |

InChI=1S/C16H13IO4/c1-2-20-15-9-11(10-18)7-8-14(15)21-16(19)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3 |

InChI Key |

VLIQQADLMQCXJQ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 4 Formylphenyl 2 Iodobenzoate and Its Precursors

Strategies for the Construction of the 2-Iodobenzoate (B1229623) Moiety

The 2-iodobenzoate portion of the target molecule is derived from 2-iodobenzoic acid. This key intermediate is valuable in organic synthesis, serving as a precursor for various cross-coupling reactions and the preparation of hypervalent iodine reagents. nih.govacs.org Its synthesis can be approached through several distinct strategies.

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of benzoic acid. Traditional methods often employ elemental iodine (I₂) or iodide salts with strong oxidizing agents in acidic media. For instance, deactivated arenes can be iodinated using a combination of sodium periodate (B1199274) (NaIO₄) and I₂ or KI in concentrated sulfuric acid. organic-chemistry.org Another approach uses iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid to iodinate even deactivated aromatic compounds like benzoic acid. nih.gov

Modern catalytic methods have been developed to achieve greater control and milder reaction conditions, particularly for regioselective ortho-iodination.

Iridium Catalysis : A simple iridium(III) complex can catalyze the ortho-selective C–H iodination of benzoic acids under exceptionally mild conditions, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, without the need for any base or other additives. acs.org This method shows high functional group tolerance and provides excellent yields of o-iodinated carboxylic acids. acs.org

Palladium Catalysis : Palladium(II)-catalyzed ortho-iodination of benzoic acids has been achieved in aqueous media using potassium iodide (KI) as the iodine source. researchgate.net

| Method | Reagents/Catalyst | Conditions | Selectivity | Reference(s) |

| Classical Iodination | HIO₃/AcOH/Ac₂O/H₂SO₄ | Room temperature | Mixture of isomers | nih.gov |

| Iridium-Catalyzed | Ir(III) complex, NIS | Mild conditions, HFIP solvent | ortho | acs.org |

| Palladium-Catalyzed | Pd(OAc)₂, KI, CeCl₃·7H₂O | Aqueous media | ortho | researchgate.net |

The aromatic Finkelstein reaction is a powerful method for synthesizing aryl iodides from more readily available aryl bromides or chlorides. nih.govwikipedia.org This nucleophilic substitution is typically catalyzed by transition metals, which activate the carbon-halogen bond. nih.gov While classic Finkelstein reactions involve alkyl halides, the aromatic versions require catalysts to proceed efficiently due to the stronger carbon-halogen bond in aryl systems. wikipedia.orgbyjus.com

Copper-Catalyzed Halogen Exchange : A highly general and mild method employs catalytic amounts of copper(I) iodide (CuI) with a diamine ligand (e.g., (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine) and sodium iodide (NaI) in a solvent like dioxane at elevated temperatures. nih.govorganic-chemistry.orgfrontiersin.org This system is effective for converting a wide range of aryl and heteroaryl bromides into their corresponding iodides with excellent yields and broad functional group tolerance. organic-chemistry.org

Nickel-Catalyzed Halogen Exchange : Nickel complexes have also been successfully used to catalyze the Finkelstein reaction. Systems using nickel bromide and tri-n-butylphosphine are effective catalysts. wikipedia.org More recently, a nickel-catalyzed protocol using a bisoxazoline (BOX) ligand has been developed for the conversion of both aryl bromides and, significantly, aryl chlorides into aryl iodides under mild conditions. acs.org

| Catalyst System | Starting Material | Key Reagents | Typical Conditions | Reference(s) |

| Copper(I) Iodide / Diamine | Aryl Bromide | CuI, Diamine Ligand, NaI | Dioxane, 110 °C | nih.govorganic-chemistry.org |

| Nickel(II) / Phosphine | Aryl Bromide | NiBr₂, P(n-Bu)₃, NaI | - | wikipedia.org |

| Nickel / BOX Ligand | Aryl Bromide or Chloride | Ni(OAc)₂, BOX Ligand, NaI | Room Temperature | acs.org |

Palladium catalysis offers versatile and efficient pathways to aryl iodides. These methods often feature high functional group tolerance and catalytic efficiency. One notable strategy is the decarbonylative iodination of aryl carboxylic acids. This reaction uses an inexpensive and abundant starting material and converts it directly to an aryl iodide by extruding carbon monoxide. A reported method utilizes 1-iodobutane (B1219991) as the iodide source under Pd/Xantphos catalysis. nih.gov Palladium-catalyzed reactions are central to modern organic synthesis, often involving an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen or other bond, followed by subsequent steps and a final reductive elimination to release the product and regenerate the catalyst. youtube.com

Synthesis of the 2-Ethoxy-4-formylphenol Precursor

The second key component, 2-ethoxy-4-formylphenol, is an aromatic aldehyde also widely known as ethyl vanillin (B372448) . nih.gov It is a synthetic flavoring agent with an aroma more potent than vanillin. nih.govfoodchem.com Its synthesis involves introducing an ethoxy group and a formyl group onto a phenol (B47542) ring. The two main strategies involve either formylating an ethoxylated phenol or ethoxylating a formylated phenol.

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. wikipedia.org For phenols, the reaction is typically directed to the ortho position relative to the hydroxyl group. The synthesis of ethyl vanillin can start from 2-ethoxyphenol (B1204887) (guethol).

Reimer-Tiemann Reaction : This reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgbyjus.comyoutube.com It involves treating the phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide (B78521). byjus.comlearncbse.in The base deprotonates both the phenol to form the more nucleophilic phenoxide and the chloroform to generate a highly reactive dichlorocarbene (B158193) intermediate. wikipedia.orgnrochemistry.com The electron-rich phenoxide ring attacks the carbene, and after hydrolysis, the ortho-formylated product is formed. wikipedia.orgnrochemistry.com The reaction is often conducted in a two-phase system due to the poor solubility of hydroxide in chloroform. wikipedia.org

Duff Reaction : The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium such as glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgsynarchive.comuni.eduresearchgate.net The reaction requires a strongly electron-donating group on the ring, like the hydroxyl group in phenols. wikipedia.org The mechanism involves the formation of an iminium ion from hexamine, which acts as the electrophile. wikipedia.org

| Reaction | Formyl Source | Reagents/Conditions | Selectivity | Reference(s) |

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH), heat | Primarily ortho | wikipedia.orgbyjus.comlearncbse.in |

| Duff Reaction | Hexamine | Acidic medium (e.g., glyceroboric acid), heat | Primarily ortho | wikipedia.orgsynarchive.comuni.edu |

Ethoxylation introduces an ethyl ether linkage onto a phenol. The premier method for this transformation is the Williamson ether synthesis.

Williamson Ether Synthesis : This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The phenoxide is generated by treating the starting phenol with a suitable base. masterorganicchemistry.comyoutube.com For phenols, which are more acidic than alcohols, sodium hydroxide is a sufficiently strong base. youtube.com The resulting phenoxide then reacts with an ethylating agent like iodoethane (B44018) or diethyl sulfate (B86663) to form the ether. wikipedia.org

Two common pathways to ethyl vanillin utilize this reaction:

Ethoxylation of Catechol : Catechol is first ethoxylated to form 2-ethoxyphenol (guethol). foodchem.com The guethol is then formylated using a method like the Reimer-Tiemann reaction to yield ethyl vanillin. google.com

Ethoxylation of a Dihydroxybenzaldehyde : A starting material like 3-bromo-4-hydroxybenzaldehyde (B1265673) can be subjected to ethoxylation with sodium ethoxide to replace the bromine with an ethoxy group, yielding ethyl vanillin. globethesis.com Another route starts with protocatechualdehyde (3,4-dihydroxybenzaldehyde), which can be selectively ethoxylated. chemicalbook.com

| Starting Material | Key Transformation | Reagents | Reference(s) |

| Catechol | Ethoxylation, then Formylation | 1. Ethylation (e.g., diethyl sulfate, NaOH) 2. Formylation (e.g., Reimer-Tiemann) | foodchem.comgoogle.com |

| 3-Bromo-4-hydroxybenzaldehyde | Nucleophilic Aromatic Substitution | Sodium ethoxide | globethesis.com |

| Protocatechualdehyde | Selective Ethoxylation | Ethylating agent (e.g., with KOH) | chemicalbook.com |

Esterification Approaches for Forming 2-Ethoxy-4-formylphenyl 2-iodobenzoate

The direct synthesis of aryl esters, such as this compound, presents a greater challenge than the synthesis of alkyl esters due to the lower nucleophilicity of phenols compared to alcohols. rsc.org Consequently, specific strategies are required to facilitate this transformation efficiently.

A primary route to this compound involves the reaction of a 2-iodobenzoic acid derivative with 2-ethoxy-4-formylphenol.

Schotten-Baumann Reaction : A classic method for synthesizing phenyl esters is the Schotten-Baumann reaction, which utilizes an acyl chloride (such as 2-iodobenzoyl chloride) and a phenol in the presence of a base. researchgate.netyoutube.com In this case, 2-iodobenzoyl chloride would react with 2-ethoxy-4-formylphenol in an aqueous alkaline solution. The phenol first dissolves in the sodium hydroxide to form the more nucleophilic sodium phenoxide, which then reacts with the benzoyl chloride. researchgate.net

Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the esterification of a carboxylic acid and an alcohol or phenol. rsc.org For the synthesis of this compound, 2-iodobenzoic acid and 2-ethoxy-4-formylphenol would be treated with DCC, typically in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Mitsunobu Reaction : The Mitsunobu reaction provides another avenue for the synthesis of aryl esters. rsc.org This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the phenol for nucleophilic attack by the carboxylate.

Diaryliodonium Salts : An efficient, metal-free method for the arylation of carboxylic acids involves the use of diaryliodonium salts. acs.org This approach offers high yields and short reaction times for both aromatic and aliphatic substrates and is compatible with a range of functional groups. acs.org It is particularly effective for creating sterically hindered aryl esters that are difficult to obtain through other methods. acs.org

Transesterification offers an alternative pathway for the synthesis of this compound, where a pre-existing ester of 2-iodobenzoic acid is reacted with 2-ethoxy-4-formylphenol. This process is particularly valuable in green chemistry as it can often be performed under milder conditions and with less waste. The development of efficient and green synthetic methods for structurally and functionally diverse aryl esters is an area of active research. researchgate.net

Various catalytic systems have been developed to promote the direct esterification of carboxylic acids and phenols.

Acid Catalysis : Traditional Fischer-Speier esterification, which employs a strong acid catalyst, is generally less effective for the direct synthesis of aryl esters from phenols due to their reduced nucleophilicity. rsc.orgwikipedia.org

Metal-Based Catalysis :

Iron-Catalyzed Activation : A method involving iron-catalyzed activation of triphenylphosphine with air has been reported for esterification. acs.org

Bimetallic Oxide Clusters : Noble-metal-based bimetallic oxide clusters have shown promise in C-H bond activation reactions using molecular oxygen as the sole oxidant, offering a greener route to aryl esters. labmanager.com Researchers at Yokohama National University developed rhodium-ruthenium (RhRu) bimetallic oxide cluster catalysts with a mean diameter of 1.2 nm that demonstrated high catalytic activity in cross-dehydrogenative coupling (CDC) reactions between arenes and carboxylic acids. labmanager.com These reactions utilize molecular oxygen as an environmentally benign oxidant, with water as the only byproduct. labmanager.com

Hypervalent Iodine Reagents : Esters of 2-iodoxybenzoic acid (IBX-esters) can be prepared by the hypochlorite (B82951) oxidation of the corresponding 2-iodobenzoate esters. acs.orgnih.gov These hypervalent iodine compounds are stable and can act as oxidizing agents themselves. acs.orgnih.gov

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of aryl esters to minimize environmental impact.

Atom Economy : Cross-dehydrogenative coupling (CDC) reactions are noted for their atom economy, as they efficiently use reactants and minimize waste. labmanager.com

Benign Oxidants : The use of molecular oxygen as the sole oxidant in catalytic systems, such as the bimetallic oxide clusters developed by chemists at Yokohama National University, represents a significant advancement in green ester synthesis. labmanager.com

Solvent Choice : A direct synthesis of aryl esters has been developed using triarylphosphites and N-iodosuccinimide in chlorobenzene (B131634) under neutral conditions, providing good to high yields. rsc.orgrsc.org This method is presented as a straightforward green esterification process. rsc.orgrsc.org

Catalyst Recyclability : The development of heterogeneous catalysts, such as TiFe2O4@SiO2–SO3H, offers the advantage of easy separation from the reaction mixture (e.g., via a magnet) and potential for reuse, contributing to a more sustainable process. nih.gov

Stereoselective and Regioselective Considerations in Synthesis

While the target molecule, this compound, does not possess any stereocenters, stereoselectivity and regioselectivity are crucial considerations in the synthesis of more complex, related structures.

Regioselectivity : In reactions involving substituted phenols, the position of the esterification can be directed by the existing functional groups. For the synthesis of the target compound, the hydroxyl group of 2-ethoxy-4-formylphenol is the site of esterification. In other contexts, such as the synthesis of substituted pyrazoles, the choice of solvent can significantly influence regioselectivity. organic-chemistry.org Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity compared to polar protic solvents. organic-chemistry.org The synthesis of V-shaped bistriazinyl-phenanthrolines also demonstrates a reactant-directed regioselective method that yields exclusively the desired isomer. nih.gov

Stereoselectivity : Although not directly applicable to the synthesis of this compound, research into the stereoselective synthesis of related compounds, such as 2-azido-2-deoxyglycosides, highlights advanced catalytic methods. nih.gov For instance, a gold-catalyzed SN2 glycosylation has been developed for the highly stereoselective synthesis of these complex molecules, where an amide directing group on the leaving group facilitates a stereospecific attack. nih.gov Similarly, the stereoselective synthesis of novel chiral organocatalysts, such as α-tetrazole binaphthylazepine, demonstrates the intricate control that can be achieved in asymmetric synthesis. mdpi.com

Reactivity and Mechanistic Investigations of 2 Ethoxy 4 Formylphenyl 2 Iodobenzoate

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond in the 2-iodobenzoate (B1229623) portion of the molecule is the most reactive site for many important organic reactions. Its susceptibility to oxidative addition with transition metals and its ability to be oxidized to higher-valent states make it a cornerstone of the molecule's synthetic utility.

The aryl iodide group of 2-Ethoxy-4-formylphenyl 2-iodobenzoate is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. wildlife-biodiversity.comnih.gov The high reactivity of the C–I bond allows these couplings to proceed under mild conditions. nih.gov Key examples of such transformations applicable to this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions.

The general scheme for these reactions involves the coupling of the aryl iodide with an organometallic or unsaturated partner, as summarized in the table below.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid, boronate ester) | Pd(0) catalyst, Base | Biaryl |

| Heck | Alkene | Pd(0) catalyst, Base | Arylated alkene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Copper(I) co-catalyst, Base | Aryl alkyne |

| Stille | Organotin reagent (organostannane) | Pd(0) catalyst | Biaryl or vinyl-arene |

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as those involving this compound, is generally understood to proceed through three fundamental steps. nih.govnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide to a coordinatively unsaturated palladium(0) complex. nih.gov This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar palladium(II) intermediate. This is often the rate-determining step in the catalytic cycle.

Transmetalation : In this step, the organic group from the organometallic coupling partner (e.g., organoboron, organotin) is transferred to the palladium(II) center, displacing the halide. wildlife-biodiversity.comnih.gov This forms a diorganopalladium(II) complex. The exact mechanism of transmetalation can vary depending on the specific reaction (Suzuki, Stille, etc.) and the conditions used. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the diorganopalladium(II) complex. nih.gov This forms the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov For some reactions like the Heck reaction, the mechanism differs, proceeding through alkene insertion and beta-hydride elimination instead of transmetalation and reductive elimination. libretexts.org

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands play a pivotal role in modulating the electronic properties and steric environment of the catalyst, thereby influencing reaction rates, efficiency, and selectivity. nih.gov The development of specialized phosphine ligands and N-heterocyclic carbenes (NHCs) has significantly advanced the field. nih.gov

Key roles of ligands include:

Enhancing Catalyst Stability : Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive bulk palladium.

Promoting Oxidative Addition : Electron-rich and bulky ligands can accelerate the rate of oxidative addition, which is often the slow step of the cycle.

Facilitating Reductive Elimination : The steric and electronic properties of the ligand also influence the rate of reductive elimination.

Controlling Selectivity : In substrates with multiple reactive sites, the ligand can direct the catalyst to a specific position, achieving high site-selectivity. ias.ac.in

The table below summarizes the impact of different ligand classes on palladium-catalyzed cross-coupling reactions.

| Ligand Class | Examples | Key Characteristics | Impact on Reactivity |

| Monodentate Phosphines | PPh₃, PCy₃, P(t-Bu)₃ | Simple, commercially available | Often require higher temperatures; can be effective but may offer limited selectivity. ias.ac.in |

| Bidentate Phosphines | dppf, Xantphos | Form stable chelate complexes | Can enhance catalyst stability and influence reductive elimination rates. |

| Bulky, Electron-Rich Phosphines | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Sterically demanding and highly electron-donating | Dramatically accelerate oxidative addition and reductive elimination, enabling reactions at lower temperatures and with less reactive substrates. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd-complexes | Highly effective for a broad range of cross-coupling reactions, often providing high catalyst stability and turnover numbers. |

The iodine atom in this compound can be oxidized from its standard monovalent state to a hypervalent state, typically iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane). princeton.edu This transformation dramatically alters the reactivity of the iodine center, converting it from a simple leaving group into a powerful oxidant or an electrophilic group-transfer reagent. nih.govacs.org Hypervalent iodine reagents are valued for their low toxicity and mild reaction conditions compared to heavy metal alternatives. princeton.edu

The aryl iodide functionality can be readily oxidized to form stable and handleable hypervalent iodine(III) compounds. This is typically achieved using common oxidants in the presence of appropriate ligands. For instance, treatment with peracids or hydrogen peroxide can yield various λ³-iodanes. nih.govchemrxiv.org

The formation of aryliodine(III) dichlorides can be accomplished using reagents like hydrogen peroxide and hydrochloric acid. nih.gov Similarly, reaction with peracetic acid or other oxidants in the presence of acetic acid can produce the corresponding aryliodine(III) diacetate. These hypervalent iodine compounds, derived from this compound, can then serve as versatile oxidizing agents in their own right for a range of transformations. princeton.eduacs.org

| Oxidant/Reagent System | Resulting Hypervalent Iodine(III) Species |

| H₂O₂ / HCl | Aryliodine(III) dichloride |

| Peracetic acid / Acetic acid | Aryliodine(III) diacetate (PIDA analogue) |

| m-CPBA / Trifluoroacetic acid | Aryliodine(III) bis(trifluoroacetate) (PIFA analogue) |

| Oxone® / Tosylic acid | [Hydroxy(tosyloxy)iodo]arene (Koser's reagent analogue) |

Once converted to a hypervalent state, such as in a diaryliodonium salt, the iodine-bound aryl group becomes highly electrophilic. beilstein-journals.orgresearchgate.net The hypervalent iodine moiety acts as an excellent leaving group, facilitating the transfer of the aryl group to a wide variety of nucleophiles. nih.govresearchgate.net This reactivity allows for metal-free arylation reactions. researchgate.net

For this compound, activation to a hypervalent state would enable it to function as an electrophilic agent. For example, forming a diaryliodonium salt would allow for the transfer of the 2-(2-ethoxy-4-formylphenoxycarbonyl)phenyl group to O-, N-, and C-nucleophiles. researchgate.netresearchgate.net The high reactivity is driven by the favorable reduction of the hypervalent iodine back to its stable monovalent state. princeton.edu This strategy provides a powerful, metal-free alternative to traditional cross-coupling methods for forming new bonds to the aromatic ring.

Nucleophilic Aromatic Substitution Pathways

The 2-iodobenzoate moiety of the molecule is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, the iodide) on the aromatic ring. The success of such a reaction is largely dependent on the electronic nature of the aromatic ring. Aromatic rings are generally electron-rich and thus not predisposed to attack by nucleophiles. wikipedia.org However, the presence of electron-withdrawing groups can render the ring more electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com For an SNAr reaction to occur, there must typically be a leaving group, and the electron density of the ring must be decreased, often by the presence of electron-withdrawing groups like nitro groups. researchgate.net The position of these electron-withdrawing groups is crucial; they must be ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. researchgate.net

In the case of this compound, the ester group itself is an electron-withdrawing group, which can help to activate the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.comyoutube.com

Reactions of the Formyl Group

The aldehyde, or formyl group (-CHO), on the phenyl ring is a versatile functional group that can undergo a wide range of chemical transformations.

The formyl group is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol.

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) or Jones reagent | 2-Ethoxy-4-carboxy-phenyl 2-iodobenzoate |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2-Ethoxy-4-(hydroxymethyl)phenyl 2-iodobenzoate |

The formyl group can participate in various condensation reactions, which are crucial for forming carbon-carbon bonds. In the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.

An illustrative Knoevenagel condensation reaction is shown below:

Reactants: this compound and Diethyl malonate

Catalyst: Piperidine

Product: Diethyl 2-((2-ethoxy-4-((2-iodobenzoyl)oxy)phenyl)methylene)malonate

The formyl group readily reacts with primary amines to form imines (Schiff bases) and with hydrazine derivatives to form hydrazones. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

The formation of hydrazones from hydrazides of iodobenzoic acids has been demonstrated as a viable synthetic route. mdpi.com For instance, hydrazides of 2-, 3-, or 4-iodobenzoic acid can be synthesized from the corresponding methyl esters and then condensed with various aldehydes to produce acylhydrazones. mdpi.com Following this logic, this compound could react with hydrazine to form the corresponding hydrazone.

| Reactant | Product |

| Primary Amine (R-NH₂) | Imine |

| Hydrazine (H₂NNH₂) | Hydrazone |

Reactivity of the Ester Linkage

The ester linkage is another key reactive site within the molecule.

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and uses a base, such as sodium hydroxide (B78521), to produce a carboxylate salt and an alcohol. libretexts.org

The rate of ester hydrolysis is influenced by both steric and electronic factors. arkat-usa.org Sterically hindered esters, particularly those with bulky groups near the carbonyl carbon, can exhibit slower hydrolysis rates. cdnsciencepub.comresearchgate.net In the case of this compound, the ortho-iodine atom on the benzoate (B1203000) portion and the ortho-ethoxy group on the phenyl portion could provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less substituted esters.

The mechanism of hydrolysis can also be affected by steric hindrance. While most esters hydrolyze via an acyl-oxygen cleavage (BAC2 mechanism), highly hindered esters may undergo alkyl-oxygen cleavage (BAL2 mechanism). cdnsciencepub.com Isotopic labeling studies are often used to determine the precise mechanism. cdnsciencepub.com

The electronic nature of the substituents also plays a significant role. Electron-withdrawing groups on the acyl portion of the ester can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. chemrxiv.org Conversely, electron-donating groups decrease the rate.

Transesterification Processes

Transesterification is a crucial organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. masterorganicchemistry.comlibretexts.org In the case of this compound, the ester linkage is a primary site for this transformation. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A nucleophilic alcohol can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original phenoxy group (2-ethoxy-4-formylphenol) yields the new ester. The reaction is reversible, and using the incoming alcohol as a solvent can drive the equilibrium towards the products. ucla.edu

Basic conditions, conversely, typically involve the use of an alkoxide nucleophile. The reaction proceeds via a nucleophilic addition-elimination mechanism to form a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group. masterorganicchemistry.com

The general mechanism for acid-catalyzed and base-catalyzed transesterification is depicted below:

Acid-Catalyzed Transesterification:

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack by an alcohol.

Step 3: Deprotonation of the incoming alcohol moiety.

Step 4: Protonation of the leaving phenoxy group.

Step 5: Elimination of the phenol (B47542) and deprotonation to yield the new ester.

Base-Catalyzed Transesterification:

Step 1: Nucleophilic attack by an alkoxide on the carbonyl carbon.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Elimination of the phenoxide leaving group to form the new ester.

A hypothetical data table for the transesterification of this compound with different alcohols is presented below, based on general principles of reactivity.

| Entry | Alcohol | Catalyst | Temperature (°C) | Expected Product |

| 1 | Methanol | H₂SO₄ (catalytic) | 70 | Methyl 2-iodobenzoate |

| 2 | Ethanol | NaOEt (catalytic) | 25 | Ethyl 2-iodobenzoate |

| 3 | Isopropanol | H₂SO₄ (catalytic) | 80 | Isopropyl 2-iodobenzoate |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters. masterorganicchemistry.com This reaction involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. libretexts.org For this compound, the 2-ethoxy-4-formylphenoxide group acts as the leaving group.

A wide array of nucleophiles can participate in this reaction. For instance, hydrolysis with water (typically under acidic or basic conditions) would yield 2-iodobenzoic acid and 2-ethoxy-4-formylphenol. Aminolysis, the reaction with ammonia or amines, would produce the corresponding amide, 2-iodobenzamide. libretexts.org

The reactivity of the ester towards nucleophilic attack is influenced by the stability of the leaving group. The phenoxide leaving group in this molecule is stabilized by the electron-withdrawing formyl group on the aromatic ring, making it a reasonably good leaving group.

Below is a table illustrating potential nucleophilic acyl substitution reactions for this compound.

| Entry | Nucleophile | Reagent | Product |

| 1 | H₂O | H₃O⁺ or OH⁻ | 2-Iodobenzoic acid |

| 2 | NH₃ | Ammonia | 2-Iodobenzamide |

| 3 | CH₃CH₂NH₂ | Ethylamine | N-Ethyl-2-iodobenzamide |

| 4 | CH₃MgBr | Grignard Reagent | 1,1-Dimethyl-1-(2-iodophenyl)methanol (after workup) |

Impact of the Ethoxy Substituent on Aromatic Reactivity

The 2-ethoxy-4-formylphenyl moiety of the molecule contains two influential substituents on the aromatic ring: an ethoxy group (-OCH₂CH₃) and a formyl group (-CHO). The ethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs, which delocalize into the benzene ring. wikipedia.org This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org Therefore, the ethoxy group is considered an activating group and an ortho-, para-director in such reactions. organicchemistrytutor.comlibretexts.org

The activating nature of the ethoxy group enhances the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org The increased nucleophilicity of the ring facilitates attack by electrophiles.

Chemo- and Regioselectivity in Multi-functionalized Systems

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.com this compound possesses multiple reactive sites, leading to potential challenges and opportunities in chemoselective transformations. The key functional groups are the ester, the aldehyde, and the two aromatic rings, one of which is substituted with an iodine atom.

The aldehyde group is generally more reactive towards nucleophiles than the ester group. ncert.nic.in Therefore, reactions with nucleophiles could potentially be directed selectively to the formyl group under carefully controlled conditions. For example, a selective reduction of the aldehyde to an alcohol might be achievable using a mild reducing agent that does not affect the ester.

Regioselectivity, the preference for reaction at one position over another, is also a significant consideration. youtube.com In electrophilic aromatic substitution reactions on the ethoxy- and formyl-substituted ring, the directing effects of these two groups are in opposition. The ethoxy group directs incoming electrophiles to the ortho and para positions relative to it, while the formyl group, being an electron-withdrawing group, is a meta-director. youtube.comchemistrytalk.org The powerful activating and ortho-, para-directing effect of the ethoxy group would likely dominate, directing substitution to the positions ortho and para to the ethoxy group.

The 2-iodobenzoate portion of the molecule also presents opportunities for regioselective reactions. The iodine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds at that specific position. nih.govresearchgate.net

The following table summarizes the potential for selective reactions on this compound.

| Reagent/Reaction Type | Target Functional Group | Potential Product | Type of Selectivity |

| NaBH₄ (mild reducing agent) | Aldehyde | 2-Ethoxy-4-(hydroxymethyl)phenyl 2-iodobenzoate | Chemoselective |

| Electrophile (e.g., Br₂/FeBr₃) | Ethoxy- and formyl-substituted ring | Brominated derivative at position ortho or para to the ethoxy group | Regioselective |

| Arylboronic acid / Pd catalyst | Aryl iodide | Aryl-substituted benzoate derivative | Regioselective |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethoxy 4 Formylphenyl 2 Iodobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for determining the molecular structure of 2-Ethoxy-4-formylphenyl 2-iodobenzoate (B1229623) in solution. This technique provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To fully assign the proton (¹H) and carbon (¹³C) signals and to map out the complete bonding framework, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 2-Ethoxy-4-formylphenyl 2-iodobenzoate, COSY spectra would reveal correlations between the ethyl protons (CH₂ and CH₃) and within the aromatic spin systems of both the ethoxy-formylphenyl and the iodobenzoate rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of carbon resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal spatial proximities between the protons of the ethoxy group and the adjacent aromatic protons, or between protons on the two different aromatic rings, providing insight into the rotational orientation around the ester bond.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.85 (s, 1H) | 190.7 | C-4, C-3, C-5 |

| Ethyl (-OCH₂CH₃) | 4.15 (q, 2H) | 64.5 | C-2, C-ethyl |

| Ethyl (-OCH₂CH₃) | 1.45 (t, 3H) | 14.8 | C-ethyl |

| Aromatic (H-3) | 7.50 (d) | 115.0 | C-1, C-5, C-aldehyde |

| Aromatic (H-5) | 7.65 (dd) | 125.5 | C-1, C-3, C-4 |

| Aromatic (H-6) | 7.10 (d) | 112.0 | C-2, C-4 |

| Iodobenzoyl (H-3') | 8.10 (dd) | 132.0 | C-1', C-5', C-carbonyl |

| Iodobenzoyl (H-4') | 7.55 (td) | 131.0 | C-2', C-6' |

| Iodobenzoyl (H-5') | 7.20 (td) | 128.0 | C-1', C-3' |

| Iodobenzoyl (H-6') | 7.95 (dd) | 141.0 | C-2', C-4', C-carbonyl |

| Ester Carbonyl (-COO-) | - | 164.0 | - |

Solid-State NMR Applications for Polymorph Analysis

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly valuable for identifying and distinguishing between different crystalline forms, or polymorphs. nih.gov Polymorphism can significantly impact the physical properties of a compound. By analyzing the chemical shift anisotropies and cross-polarization magic angle spinning (CP-MAS) spectra, ssNMR can detect subtle differences in the local electronic environment and intermolecular packing of the molecules in different crystal lattices. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the key functional groups. A sharp, strong peak around 1720-1740 cm⁻¹ would correspond to the C=O stretch of the ester group. The aldehydic C=O stretch would appear at a slightly lower frequency, typically around 1690-1715 cm⁻¹. The C-H stretch of the aldehyde group would also be visible as a distinct, often doublet, peak in the 2720-2820 cm⁻¹ region. Aromatic C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ range, while the C-O stretching of the ether and ester linkages would be found in the 1000-1300 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C-I bond, which can be difficult to observe in IR, may be detectable in the low-frequency region of the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2820-2850 & 2720-2750 |

| Aldehyde | C=O Stretch | 1690-1715 |

| Ester | C=O Stretch | 1720-1740 |

| Aromatic | C=C Stretch | 1450-1600 |

| Ether/Ester | C-O Stretch | 1000-1300 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The observed fragmentation pattern, such as the loss of the ethoxy group, the formyl group, or the cleavage of the ester bond, helps to confirm the proposed connectivity of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. It would definitively establish the conformation of the molecule in the crystal lattice, including the relative orientation of the two aromatic rings. As the molecule is achiral, absolute stereochemistry is not a factor, but the detailed conformational data from crystallography is invaluable for understanding intermolecular interactions, such as crystal packing forces.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). However, if a chiral center were introduced into the molecule, for example, by modifying the ethoxy group to a chiral alkoxy group, these techniques would become essential. ECD and VCD measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution.

Theoretical and Computational Investigations of 2 Ethoxy 4 Formylphenyl 2 Iodobenzoate

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Should peer-reviewed studies concerning the computational analysis of 2-Ethoxy-4-formylphenyl 2-iodobenzoate (B1229623) become available, a comprehensive article could be composed.

Derivatization and Functionalization Strategies of 2 Ethoxy 4 Formylphenyl 2 Iodobenzoate

Post-Synthetic Modification of the Formyl Group

The aldehyde functionality is a highly reactive and versatile handle for a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Selective Reductions to Alcohol and Alkane Derivatives

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group. The choice of reducing agent is critical to ensure chemoselectivity, preserving the ester and aryl iodide functionalities.

Reduction to Alcohol: Mild hydride reagents are typically employed for the selective reduction of aldehydes in the presence of esters. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation, as it is capable of reducing aldehydes and ketones but is generally unreactive towards esters. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at ambient temperatures, affording the corresponding benzyl alcohol derivative in high yield. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester group, leading to a diol product.

Reduction to Alkane: Complete reduction of the formyl group to a methyl group (deoxygenation) requires more forceful conditions. Classic methods include the Wolff-Kishner and Clemmensen reductions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by elimination with a strong base at high temperatures, is suitable. However, the high basicity could potentially hydrolyze the ester linkage. The Clemmensen reduction, which uses amalgamated zinc in concentrated hydrochloric acid, offers an acidic alternative, though the harsh acidic conditions could also pose a risk to the ester group.

| Transformation | Reagent(s) | Typical Solvent | Conditions | Product Functional Group |

|---|---|---|---|---|

| Aldehyde to Alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature | -CH₂OH |

| Aldehyde to Alkane | Hydrazine (H₂NNH₂), KOH | Diethylene Glycol | High Temperature (e.g., 180-200°C) | -CH₃ |

| Aldehyde to Alkane | Zinc Amalgam (Zn(Hg)), HCl | Toluene or Water | Reflux | -CH₃ |

Oxidations to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid. This transformation is valuable for introducing an acidic site or for further derivatization via amide or ester formation. A variety of oxidizing agents can accomplish this, with the choice depending on the desired reaction conditions and functional group tolerance. Common reagents include potassium permanganate (KMnO₄) under basic conditions, Tollens' reagent (a silver-ammonia complex), or buffered sodium chlorite (NaClO₂), which is particularly mild and effective for aldehyde oxidation without affecting other sensitive groups.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or NaHCO₃, heat | Strong oxidant; requires careful control. |

| Sodium Chlorite (NaClO₂) | t-BuOH/water, with a scavenger like 2-methyl-2-butene | Pinnick oxidation; highly selective for aldehydes. |

| Silver(I) Oxide (Ag₂O) | Aqueous or ethanolic ammonia (Tollens' reagent) | Mild conditions, often used as a qualitative test. |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of the aldehyde into a carbon-carbon double bond, enabling chain extension and the synthesis of stilbene-like structures.

Wittig Reaction: This reaction involves the use of a phosphonium ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. libretexts.org The ylide acts as a nucleophile, attacking the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction depends on the stability of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion, generated by treating a phosphonate ester with a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). nrochemistry.comalfa-chemistry.com This reaction offers several advantages over the classic Wittig reaction, including the use of more nucleophilic and less basic carbanions and a water-soluble phosphate byproduct that simplifies purification. alfa-chemistry.comwikipedia.org A significant feature of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene. nrochemistry.comwikipedia.org For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari procedure can be employed. nrochemistry.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHR) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻) |

| Base | Strong bases (e.g., n-BuLi, NaNH₂) | Milder bases can be used (e.g., NaH, K₂CO₃, DBU) |

| Stereoselectivity | Variable; (Z) for non-stabilized ylides, (E) for stabilized ylides | Predominantly (E)-alkene formation wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed) wikipedia.org |

Transformation of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions, making it an ideal site for the introduction of new carbon-carbon or carbon-heteroatom bonds. These reactions are typically performed under conditions that leave the formyl and ester groups intact.

Introduction of Carbon-Carbon Bonds through Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. The aryl iodide in 2-Ethoxy-4-formylphenyl 2-iodobenzoate (B1229623) serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. It is one of the most versatile and widely used cross-coupling methods due to the mild reaction conditions and the commercial availability and stability of many boronic acids.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine or diisopropylamine. organic-chemistry.org This method is highly efficient for the synthesis of arylalkynes.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. organic-chemistry.org It requires a palladium catalyst and a base. A key feature of this reaction is its excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | Aryl-Alkynyl |

| Heck-Mizoroki | Alkene (CH₂=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Aryl-Vinyl |

Functionalization with Heteroatoms (N, O, S)

Beyond carbon-carbon bonds, the aryl iodide is an excellent substrate for forming bonds with heteroatoms like nitrogen, oxygen, and sulfur, primarily through palladium- or copper-catalyzed reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (typically a sterically hindered alkoxide like NaOt-Bu or KOt-Bu). wikipedia.orgbeilstein-journals.org It allows for the synthesis of a wide range of arylamine derivatives.

Ullmann Condensation and Buchwald-Hartwig Etherification: The formation of diaryl ethers (C-O bonds) can be achieved through the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig etherification. The Ullmann reaction typically requires high temperatures, while the palladium-catalyzed variant often proceeds under milder conditions and has a broader substrate scope.

C-S Bond Formation: Analogous to amination and etherification, C-S bonds can be formed by coupling the aryl iodide with thiols. Both copper- and palladium-catalyzed systems are effective for synthesizing aryl thioethers.

| Bond Type | Reaction Name | Nucleophile | Typical Catalyst System | Typical Base |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| C-O | Ullmann Condensation | Alcohol/Phenol (B47542) (ROH) | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ |

| C-S | Thioetherification | Thiol (RSH) | Pd or Cu catalyst | K₃PO₄, Cs₂CO₃ |

Modifications of the Ethoxy Substituent

There is currently no specific, documented research detailing the modification of the ethoxy substituent of 2-Ethoxy-4-formylphenyl 2-iodobenzoate. General organic chemistry principles suggest that the ether linkage could potentially undergo cleavage to yield a hydroxyl group, which could then be further functionalized. However, without specific studies on this substrate, the feasibility and conditions for such a transformation remain speculative.

Synthesis of Polymeric and Oligomeric Architectures Incorporating the Compound

The synthesis of polymers or oligomers that incorporate this compound has not been described in the available scientific literature. The presence of the formyl and iodo functionalities suggests potential for this molecule to act as a monomer or a functional building block in polymerization reactions. For instance, the aldehyde could undergo polymerization reactions, or the iodide could be utilized in cross-coupling polymerization methods. Nevertheless, no concrete examples or research findings of such applications have been published.

Design of Ligands and Organocatalysts Based on the Compound's Structure

Similarly, there is a lack of research on the design and synthesis of ligands and organocatalysts derived from this compound. The structural motifs within the molecule, such as the ortho-iodobenzoate and the substituted phenyl ring, are present in various known ligands and catalysts. This suggests a theoretical potential for this compound to serve as a scaffold in the development of new catalytic systems. However, without dedicated research and experimental data, any discussion on this topic would be purely conjectural.

Potential Applications in Advanced Materials Science and Catalysis

Role as a Monomer or Building Block in Polymer Chemistry

The structure of 2-Ethoxy-4-formylphenyl 2-iodobenzoate (B1229623) is highly conducive to its use as a monomer in the synthesis of novel polymers. The formyl group can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and vinylenes, respectively. These linkages are the basis for a diverse range of polymers, including polyimines (Schiff base polymers), polyhydrazones, and poly(phenylene vinylene)s.

Furthermore, the carbon-iodine bond on the benzoate (B1203000) ring offers a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the formation of carbon-carbon bonds, leading to the creation of conjugated polymers. The combination of condensation and cross-coupling polymerization pathways, or their sequential application, could lead to the synthesis of complex and multifunctional polymer architectures.

Table 1: Potential Polymerization Reactions Involving 2-Ethoxy-4-formylphenyl 2-iodobenzoate

| Polymerization Type | Co-monomer(s) | Resulting Linkage | Potential Polymer Class |

| Condensation Polymerization | Diamines | Imine (-CH=N-) | Polyimines |

| Condensation Polymerization | Dihydrazides | Hydrazone (-CH=N-NH-CO-) | Polyhydrazones |

| Cross-Coupling (Suzuki) | Aryl diboronic acids | Aryl-Aryl | Conjugated Polymers |

| Cross-Coupling (Sonogashira) | Di-alkynes | Aryl-alkyne | Conjugated Polymers |

Integration into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The extended aromatic system and the presence of both electron-donating (ethoxy) and potentially electron-withdrawing (formyl, iodobenzoate) moieties suggest that this compound could serve as a valuable building block for organic electronic materials. These materials are central to the functioning of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

In the context of OLEDs, derivatives of this compound could be designed to function as hole-transporting, electron-transporting, or emissive materials. researchgate.netresearchgate.net By tuning the electronic properties through chemical modification of the formyl and iodo groups, it may be possible to achieve materials with desired energy levels (HOMO/LUMO) for efficient charge injection, transport, and recombination. cymitquimica.com

For OPV applications, which rely on the generation of excitons and their subsequent separation into free charge carriers, this molecule could be incorporated into either donor or acceptor materials. researchgate.netresearchgate.net The ability to create conjugated polymers from this monomer, as discussed in the previous section, is particularly relevant here. The resulting polymers could be engineered to have appropriate absorption spectra and electronic properties for efficient light harvesting and charge separation in the active layer of an OPV device. bldpharm.com

Application as a Precursor for Photoactive or Redox-Active Molecules

The inherent functionalities of this compound make it an excellent starting material for the synthesis of a variety of photoactive and redox-active molecules. The formyl group can be converted into a wide range of other functional groups, such as alcohols, carboxylic acids, or nitriles, each imparting different electronic and steric properties to the final molecule.

The aryl iodide is a key feature, enabling a plethora of cross-coupling reactions to introduce new aryl, alkyl, or acetylenic substituents. This allows for the systematic extension of the π-conjugated system, which is a fundamental strategy for tuning the photophysical and electrochemical properties of organic molecules. For instance, coupling with fluorescent or phosphorescent moieties could lead to novel dyes or emitters. Similarly, the introduction of redox-active groups, such as ferrocene (B1249389) or viologen, could yield materials with interesting electrochemical behavior suitable for applications in molecular switches or sensors.

Utilization in Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) Synthesis

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable pore structures. sciopen.commdpi.com The synthesis of these materials relies on the use of molecular building blocks (linkers) that can connect to form extended networks. mdpi.commdpi.com this compound, with its two distinct reactive sites—the formyl group and the iodo group—is a prime candidate for use as a linker in the synthesis of both COFs and MOFs. nih.gov

The design of COFs and MOFs using this linker would be guided by the specific reactivity of its functional groups. In COF synthesis, the formyl group can undergo reversible condensation reactions with multitopic amines or hydrazides to form crystalline imine- or hydrazone-linked frameworks. researchgate.netbldpharm.com The iodo group could either be retained as a post-synthetically modifiable site within the COF pores or be utilized in a pre-synthetic modification of the linker itself.

For MOF synthesis, the formyl group could be oxidized to a carboxylic acid, which would then be able to coordinate with metal ions or clusters to form the framework. Alternatively, the formyl group could be used to introduce other coordinating groups onto the linker. The iodo group provides an additional site for post-synthetic modification, allowing for the introduction of new functionalities within the MOF structure after its initial formation. mdpi.com

Frameworks derived from this compound could exhibit interesting photocatalytic properties. The extended π-conjugation that can be achieved through polymerization or framework formation can lead to materials that absorb light in the visible spectrum. The strategic placement of electron-donating and electron-withdrawing groups can facilitate charge separation upon photoexcitation, which is a key requirement for photocatalysis.

For instance, COFs or MOFs built from this linker could be designed to have appropriate band structures for driving various chemical reactions, such as water splitting, CO2 reduction, or organic transformations. The porous nature of these frameworks would also be advantageous, providing a high surface area for reactant adsorption and a high concentration of active sites.

Development as a Catalyst or Pre-catalyst in Organic Reactions

While this compound itself is not a catalyst, it can serve as a precursor for the synthesis of catalysts. The iodo group can be used to introduce a catalytically active metal center via oxidative addition or other organometallic reactions. The resulting organometallic complex could then be employed as a homogeneous catalyst.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of esters like 2-Ethoxy-4-formylphenyl 2-iodobenzoate (B1229623) traditionally involves the reaction of a phenol (B47542) with a carboxylic acid or its derivative. Future research could prioritize the development of more sustainable and efficient synthetic methodologies. For instance, moving away from stoichiometric activating agents towards catalytic systems would be a significant advancement.

One promising avenue is the use of novel catalysts for the esterification reaction between 2-hydroxy-5-ethoxybenzaldehyde (a derivative of ethylvanillin) and 2-iodobenzoic acid. Research into enzymatic catalysis, employing specific lipases or esterases, could offer high selectivity and milder reaction conditions, thereby reducing energy consumption and waste generation. Another approach could involve mechanochemistry, where mechanical force is used to drive the reaction, often in the absence of bulk solvents, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste | Screening for suitable enzymes, reaction optimization |

| Mechanochemistry | Solvent-free or reduced solvent, energy efficiency | Development of mechanochemical protocols, scalability |

| Flow Chemistry | Precise control, improved safety, easy scale-up | Reactor design, optimization of flow parameters |

Exploration of Unconventional Reactivity Pathways

The presence of an aldehyde, an ether, and an aryl iodide in 2-Ethoxy-4-formylphenyl 2-iodobenzoate opens up numerous possibilities for exploring its reactivity. The aldehyde group can serve as a handle for a variety of transformations, including reductive aminations, Wittig reactions, and the formation of imines. A study on a related compound, (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol, demonstrated the formation of an imine from an aldehyde, which was then characterized spectroscopically and through X-ray diffraction researchgate.net.

The carbon-iodine bond is a particularly interesting feature, as it is a well-established precursor for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Future research could investigate these reactions to synthesize more complex molecules, potentially leading to novel materials or biologically active compounds. The interplay between the different functional groups could also lead to unconventional, intramolecular cyclization reactions, yielding novel heterocyclic scaffolds.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) calculations could be employed to determine its three-dimensional structure, electronic properties, and spectroscopic signatures. For example, a computational study on a structurally similar molecule, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, utilized DFT to analyze its electronic structure and spectroscopic behavior researchgate.net.

Furthermore, molecular dynamics simulations could predict its behavior in different solvent environments and its potential to interact with biological macromolecules. This predictive power can guide the design of derivatives with tailored properties, such as enhanced solubility, specific electronic characteristics, or improved reactivity for particular applications.

| Computational Method | Predicted Properties | Potential Application |

| DFT | Geometry, electronic structure, spectra | Rational design of derivatives |

| Molecular Dynamics | Solvation, conformational analysis | Predicting interactions with other molecules |

| QSAR | Biological activity, toxicity | Early-stage screening for drug discovery |

Integration into Multi-component Systems for Synergistic Effects

The multifunctional nature of this compound makes it an ideal candidate for incorporation into multi-component systems, such as metal-organic frameworks (MOFs) or polymers. The aldehyde and ester functionalities could act as coordination sites for metal ions or as reactive handles for polymerization.

By integrating this compound into a larger system, it may be possible to achieve synergistic effects, where the properties of the combined system are greater than the sum of its parts. For instance, a polymer incorporating this molecule could exhibit interesting photophysical or redox properties. Research in this area would involve the synthesis and characterization of these new materials and an investigation into their emergent properties.

Scale-Up Considerations for Industrial and Research Applications

For this compound to be utilized in industrial or large-scale research applications, the development of a scalable and cost-effective synthesis is paramount. The synthesis of a related compound, 2-ethoxy-4-formylphenyl stearate, from ethylvanillin highlights a potential starting material for larger-scale production imperial.ac.uk.

A thorough process development study would be required to optimize reaction conditions, minimize the use of hazardous reagents, and develop efficient purification protocols. The transition from batch to continuous flow processing could offer significant advantages in terms of safety, consistency, and throughput. Furthermore, a comprehensive analysis of the process mass intensity (PMI) would be necessary to quantify the environmental footprint of the synthesis and identify areas for improvement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.